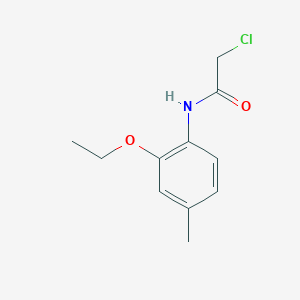![molecular formula C12H10N2OS B7576020 N-[4-(1,3-thiazol-2-yl)phenyl]prop-2-enamide](/img/structure/B7576020.png)
N-[4-(1,3-thiazol-2-yl)phenyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(1,3-thiazol-2-yl)phenyl]prop-2-enamide, commonly known as TPCA-1, is a small molecule inhibitor that has gained attention in recent years for its potential therapeutic applications. TPCA-1 is a selective inhibitor of the transcription factor nuclear factor kappa B (NF-κB), which plays a crucial role in the regulation of inflammation, immune response, and cell survival.
作用機序
TPCA-1 exerts its effects by selectively inhibiting the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation, immune response, and cell survival. NF-κB is activated by various stimuli, including cytokines, pathogens, and oxidative stress. Upon activation, NF-κB translocates to the nucleus and binds to specific DNA sequences, thereby regulating the expression of target genes. TPCA-1 inhibits the activity of NF-κB by binding to the IKKβ kinase, which is required for the activation of NF-κB. By inhibiting the activity of IKKβ, TPCA-1 prevents the translocation of NF-κB to the nucleus and the expression of its target genes.
Biochemical and physiological effects:
TPCA-1 has been shown to have various biochemical and physiological effects, including the inhibition of NF-κB activity, the reduction of pro-inflammatory cytokine production, and the induction of apoptosis in cancer cells. In animal models, TPCA-1 has been shown to reduce inflammation and tissue damage in various diseases, including sepsis, acute lung injury, and autoimmune disorders. TPCA-1 has also been shown to inhibit the growth and metastasis of various cancer cells, including breast, lung, and pancreatic cancer cells.
実験室実験の利点と制限
One advantage of TPCA-1 is its selectivity for IKKβ, which allows for the specific inhibition of NF-κB activity without affecting other signaling pathways. Another advantage is its ability to penetrate cell membranes and inhibit NF-κB activity in vivo. However, one limitation of TPCA-1 is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is its potential toxicity, which can limit its therapeutic applications.
将来の方向性
There are several future directions for the research and development of TPCA-1. One direction is the optimization of its synthesis method to improve yield and reduce cost. Another direction is the development of more soluble and less toxic analogs of TPCA-1. Additionally, further research is needed to elucidate the precise mechanisms of TPCA-1's effects on NF-κB activity and to identify its downstream targets. Finally, clinical trials are needed to evaluate the safety and efficacy of TPCA-1 in humans and to determine its potential therapeutic applications in various diseases.
合成法
The synthesis of TPCA-1 involves a multi-step process that begins with the reaction of 2-aminothiazole and 4-bromobenzaldehyde to form 4-(2-aminothiazol-4-yl)benzaldehyde. This intermediate is then reacted with propargyl bromide to form N-(4-(2-aminothiazol-4-yl)phenyl)prop-2-yn-1-amine. Finally, this compound is reacted with acryloyl chloride to form TPCA-1. The overall yield of this synthesis method is approximately 25%.
科学的研究の応用
TPCA-1 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In cancer research, TPCA-1 has been shown to inhibit the growth and metastasis of various cancer cells, including breast, lung, and pancreatic cancer cells. In autoimmune disorders, TPCA-1 has been shown to reduce the production of pro-inflammatory cytokines and alleviate symptoms in animal models of rheumatoid arthritis and multiple sclerosis. In inflammatory diseases, TPCA-1 has been shown to reduce inflammation and tissue damage in animal models of sepsis and acute lung injury.
特性
IUPAC Name |
N-[4-(1,3-thiazol-2-yl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2OS/c1-2-11(15)14-10-5-3-9(4-6-10)12-13-7-8-16-12/h2-8H,1H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAMBCGPKLQBFIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)C2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1,3-thiazol-2-yl)phenyl]prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 6-[1-(2-chlorophenyl)ethylamino]pyridazine-3-carboxylate](/img/structure/B7575938.png)
![3-[Methyl-[4-(2-methylpropyl)phenyl]sulfonylamino]propanoic acid](/img/structure/B7575948.png)
![2-[[2-(Ethoxymethyl)phenyl]methylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7575955.png)
![3-[[1-(4-Bromophenyl)cyclopropanecarbonyl]-methylamino]propanoic acid](/img/structure/B7575962.png)
![2-chloro-N-[3-(1,3-oxazol-5-yl)phenyl]acetamide](/img/structure/B7575969.png)

![3-[(6-Methoxypyridine-3-carbonyl)-methylamino]propanoic acid](/img/structure/B7575993.png)


![3-[(2-Chloro-4-fluorobenzoyl)-methylamino]propanoic acid](/img/structure/B7576011.png)
![3-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-methylamino]propanoic acid](/img/structure/B7576013.png)

![2-chloro-N-[3-(1,3-thiazol-2-yl)phenyl]acetamide](/img/structure/B7576034.png)
![N-methyl-1-[(4-methyl-2-oxo-3H-1,3-thiazol-5-yl)sulfonyl]pyrrolidine-2-carboxamide](/img/structure/B7576052.png)